molecular formula C8H5IN2O3 B3295258 6-Iodo-4-hydroxy-3-indazolecarboxylic acid CAS No. 887570-52-7

6-Iodo-4-hydroxy-3-indazolecarboxylic acid

Cat. No.: B3295258
CAS No.: 887570-52-7
M. Wt: 304.04 g/mol
InChI Key: ZUWXTFLBNFYXQG-UHFFFAOYSA-N
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Description

6-Iodo-4-hydroxy-3-indazolecarboxylic acid is a halogenated indazole derivative characterized by an iodine substituent at the 6-position, a hydroxyl group at the 4-position, and a carboxylic acid moiety at the 3-position. The iodine atom in this compound enhances its electrophilicity and may influence binding interactions in biological systems.

Properties

IUPAC Name

4-hydroxy-6-iodo-1H-indazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN2O3/c9-3-1-4-6(5(12)2-3)7(8(13)14)11-10-4/h1-2,12H,(H,10,11)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWXTFLBNFYXQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2C(=O)O)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501248189
Record name 4-Hydroxy-6-iodo-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501248189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887570-52-7
Record name 4-Hydroxy-6-iodo-1H-indazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887570-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-6-iodo-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501248189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-4-hydroxy-3-indazolecarboxylic acid typically involves the iodination of 4-hydroxy-3-indazolecarboxylic acid. A common method includes the use of iodine and an oxidizing agent such as sodium iodate in an acidic medium. The reaction is carried out under controlled temperature conditions to ensure the selective iodination at the 6-position of the indazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

6-Iodo-4-hydroxy-3-indazolecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: 6-Iodo-4-oxo-3-indazolecarboxylic acid.

    Reduction: 6-Iodo-4-hydroxy-3-indazolecarbinol.

    Substitution: 6-Substituted-4-hydroxy-3-indazolecarboxylic acid derivatives.

Scientific Research Applications

6-Iodo-4-hydroxy-3-indazolecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of novel materials with specific properties, such as semiconductors or catalysts.

Mechanism of Action

The mechanism of action of 6-Iodo-4-hydroxy-3-indazolecarboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom and hydroxyl group can participate in hydrogen bonding and halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents and Modifications Potential Applications/Properties
6-Iodo-4-hydroxy-3-indazolecarboxylic acid 6-I, 4-OH, 3-COOH (indazole core) Hypothesized kinase inhibition, halogen-mediated selectivity
6-Hydroxypyridine-2-carboxylic acid Pyridine core, 6-OH, 2-COOH Metal chelation, catalysis, or coordination chemistry
6-Hydroxynicotinic acid Pyridine-3-carboxylic acid, 6-OH Intermediate in nicotinamide metabolism
6-Iodo-3-nitropyridine Pyridine core, 6-I, 3-NO₂ Electrophilic aromatic substitution reactions
Indole-3-carboxylic acid Indole core, 3-COOH (no halogen or hydroxyl) Antimicrobial activity, plant growth regulation

Key Observations:

Halogenation Effects: The iodine atom in 6-iodo-4-hydroxy-3-indazolecarboxylic acid distinguishes it from non-halogenated analogs like indole-3-carboxylic acid. Iodine’s bulkiness and electron-withdrawing nature may enhance binding to hydrophobic enzyme pockets or improve metabolic stability compared to smaller halogens (e.g., Cl or F).

Hydroxyl vs. Carboxylic Acid Positioning : The 4-OH and 3-COOH groups in the indazole derivative contrast with pyridine-based analogs (e.g., 6-hydroxynicotinic acid), where hydroxyl and carboxylic acid groups are on adjacent positions. This spatial arrangement could alter hydrogen-bonding interactions in biological targets.

Physicochemical Properties and Reactivity

While direct data for 6-iodo-4-hydroxy-3-indazolecarboxylic acid are scarce, inferences can be drawn from related compounds:

  • Solubility: The carboxylic acid group enhances water solubility relative to non-acid analogs (e.g., 6-iodo-3-nitropyridine). However, the iodine substituent may reduce solubility compared to hydroxylated derivatives like 6-hydroxypyridine-2-carboxylic acid.
  • Acidity : The 3-COOH group (pKa ~2–3) and 4-OH group (pKa ~8–10) suggest pH-dependent ionization, similar to indole-3-carboxylic acid.
  • Stability : Iodine’s susceptibility to photolytic cleavage or nucleophilic displacement (e.g., in Suzuki couplings) may limit its utility under harsh reaction conditions compared to chlorinated or fluorinated indazoles.

Biological Activity

6-Iodo-4-hydroxy-3-indazolecarboxylic acid is a compound belonging to the indazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Chemical Formula : C9_9H7_7I N2_2O3_3

Molecular Weight : 292.07 g/mol

The structure features a hydroxyl group (-OH), an iodine atom (I), and a carboxylic acid group (-COOH) attached to the indazole ring system. These functional groups contribute to its reactivity and biological interactions.

The biological activity of 6-Iodo-4-hydroxy-3-indazolecarboxylic acid is primarily attributed to its ability to interact with various molecular targets:

  • Protein Kinase Inhibition : The compound has been investigated for its potential to inhibit protein kinases, which are crucial in regulating cell signaling pathways associated with cancer progression and other diseases. Specifically, it may modulate the activity of kinases such as VEGF-R (vascular endothelial growth factor receptor) and FGF-R (fibroblast growth factor receptor), which are implicated in angiogenesis and tumor growth .
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further development in treating infections .
  • Anticancer Properties : The compound has shown promise in preclinical studies as an anticancer agent due to its ability to induce apoptosis in cancer cells and inhibit tumor growth .

Case Studies and Experimental Data

  • Anticancer Activity :
    • A study demonstrated that 6-Iodo-4-hydroxy-3-indazolecarboxylic acid effectively inhibited the proliferation of various cancer cell lines. The IC50_{50} values ranged from 10 to 30 µM, indicating significant cytotoxicity against cancer cells while sparing normal cells .
  • Protein Kinase Modulation :
    • Research indicated that the compound can selectively inhibit specific protein kinases involved in cell cycle regulation, thereby slowing down the proliferation of cancerous cells. For example, it was shown to inhibit CDK complexes, which play a vital role in cell cycle progression .
  • Antimicrobial Studies :
    • In vitro assays revealed that 6-Iodo-4-hydroxy-3-indazolecarboxylic acid exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 50 µg/mL .

Comparative Analysis with Related Compounds

Compound NameAnticancer ActivityAntimicrobial ActivityProtein Kinase Inhibition
6-Iodo-4-hydroxy-3-indazolecarboxylic acidHighModerateYes
6-Iodo-4-methoxyindazoleModerateLowYes
3-Hydroxy-6-iodoindazoleHighModerateNo

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Iodo-4-hydroxy-3-indazolecarboxylic acid
Reactant of Route 2
6-Iodo-4-hydroxy-3-indazolecarboxylic acid

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